Menadiol diphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

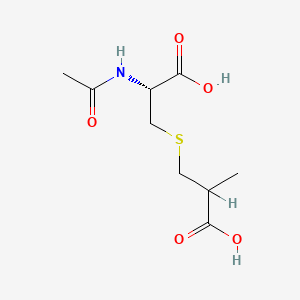

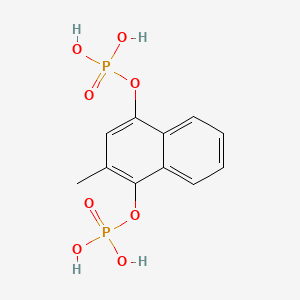

2-Methyl-1, 4-naphthalenediol bis(dihydrogen phosphate), also known as menadiol diphosphate ion or synkavite, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 2-Methyl-1, 4-naphthalenediol bis(dihydrogen phosphate) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methyl-1, 4-naphthalenediol bis(dihydrogen phosphate) is primarily located in the cytoplasm.

Menadiol sodium diphosphate is a member of naphthalenes.

科学的研究の応用

Histochemistry and Immunohistochemistry Applications :

- Menadiol diphosphate has been identified as a new substrate for nonspecific alkaline phosphatase. It has been shown to be stable and effective for qualitative and semiquantitative histochemistry, as well as for the immunohistochemistry of enzymes and cytoskeletal proteins. This is significant for histochemical methods involving nitro-blue tetrazolium (NBT) and other tetrazolium salts, offering a superior alternative to existing methods (Dikow, Gossrau, & Frank, 2006).

Synthesis and Preparation Methods :

- Improved methods for preparing water-soluble menadiol sodium diphosphate have been reported. This includes processes such as reduction and phosphorylation, highlighting advances in the synthesis of this compound with potential implications for its broader application (Li, 2000).

Green Chemistry and Drug Solubility :

- Menadiol diphosphate has been involved in studies exploring green chemistry approaches. For instance, its pegylation, a method used to enhance drug solubility and bioavailability, has been discussed as part of a green synthetic approach (Niemczyk & Van Arnum, 2008).

Analytical Techniques in Pharmacokinetics :

- Analytical methods for quantifying menadiol diphosphate in human plasma have been developed, utilizing techniques like liquid chromatography-tandem mass spectrometry. This is crucial for clinical pharmacokinetic studies and further research on menadiol diphosphate and its analogs (Liu, Wang, & Ding, 2014).

Metabolic Pathways and Enzymatic Reactions :

- Research has been conducted on the metabolism of menadiol diphosphate, particularly its glucuronidation, which is a detoxification process. Such studies are important for understanding the metabolic pathways and potential therapeutic applications of menadiol (Nishiyama et al., 2008).

Agricultural Applications :

- Studies have shown that exogenous application of menadiol diacetate, a derivative of menadiol diphosphate, can enhance growth and yield in plants like cucumber by mitigating lead toxicity and altering nutrient acquisition (Khaliq et al., 2021).

Electrochemical Properties :

- The redox behavior of menadiol derivatives has been investigated, providing insights into their electrochemical properties. Such studies are essential for developing new applications in materials science and electrochemistry (Munir et al., 2013).

特性

CAS番号 |

84-98-0 |

|---|---|

製品名 |

Menadiol diphosphate |

分子式 |

C11H12O8P2 |

分子量 |

334.16 g/mol |

IUPAC名 |

(2-methyl-4-phosphonooxynaphthalen-1-yl) dihydrogen phosphate |

InChI |

InChI=1S/C11H12O8P2/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17) |

InChIキー |

JTNHOVZOOVVGHI-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O |

正規SMILES |

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O |

その他のCAS番号 |

84-98-0 |

関連するCAS |

131-13-5 (tetra-hydrochloride salt) |

同義語 |

2-methyl-1,4-naphthohydroquinone 2-methyl-1,4-naphthoquinol dihydrovitamin K3 menadiol menadiol diphosphate menadiol diphosphate ion menadiol diphosphate, monosodium salt menadiol diphosphate, tetrasodium salt menadiol, (-1)-ion menadiol, monopotassium salt naphtadon reduced menadione Synkavit Synkavite |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1201480.png)

![[[1-[(4-Fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1201484.png)

![2-[[3-(Diaminomethylidenehydrazinylidene)-1,1,1-trifluoropropan-2-ylidene]amino]guanidine](/img/structure/B1201494.png)

![(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol](/img/structure/B1201497.png)